2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride
Description
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylsulfanylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S.ClH/c1-14-5-2-6(7(12)13)11-8-9-3-4-10-8;/h6H,2-5H2,1H3,(H,12,13)(H2,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEROCMNNBHZPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=NCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester
-
- Reactants: Imidazole and tert-butyl chloroacetate (TBCA)
- Catalyst/Base: Potassium carbonate (K₂CO₃)
- Medium: Solvent-free environment
- Temperature: Ambient to moderate heat (~25–50°C)
- Process: The imidazole reacts with TBCA in a solid-state or minimal solvent environment, facilitating N-alkylation
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- The product, imidazol-1-yl-acetic acid tert-butyl ester (3), is isolated by suspending the reaction mixture in water, which precipitates the ester, simplifying purification.
Step 2: Hydrolysis and Hydrochloride Salt Formation
- Hydrolysis of ester (3) in water yields imidazol-1-yl-acetic acid.
- Treatment with hydrochloric acid converts it into the hydrochloride salt.
- Environmentally friendly, avoiding hazardous solvents.
- High yield (~84%) and straightforward work-up.
- Simple isolation via filtration and washing.
- This method minimizes waste and reduces process time.
- The process is scalable and suitable for medicinal intermediate synthesis.
Solvent-Free N-Alkylation Followed by Hydrolysis
Research by Sami Publishing Company (2019):
-
- Reactants: Imidazole and tert-butyl chloroacetate
- Base: Potassium carbonate
- Medium: Solvent-free
- Process: Direct mixing and heating, leading to the formation of the ester
-
- The ester is recovered simply by water suspension, avoiding recrystallization or solvent evaporation.
-
- Hydrolyzing the ester in water yields the acid.
- Acidification with hydrochloric acid produces the hydrochloride salt.
- No organic solvents used throughout.
- High purity and yield.
- Reproducible and environmentally sustainable.
Alternative Methods Using Organic Solvents (Less Preferred)
While solvent-free methods are preferred, some approaches utilize solvents like DMF or isopropanol for specific steps, such as:
-
- Benzyl-2-chloroacetate reacts with imidazole using potassium carbonate.
- Deprotection with HCl yields the target compound.
-
- Employed for crystallization or purification steps.
However, these methods involve hazardous solvents, which are less aligned with green chemistry principles.
Summary Data Table of Preparation Methods
Key Research Findings and Considerations
Environmental Impact:
The solvent-free approach significantly reduces hazardous waste and exposure risks.Reaction Optimization:
Equimolar ratios of reactants, especially tert-butyl chloroacetate to imidazole, are crucial for high yields and purity.Purification Techniques:
Simple filtration after water suspension suffices, avoiding complex recrystallization.Scalability:
The methods are adaptable for large-scale synthesis, essential for pharmaceutical manufacturing.Reaction Monitoring: Techniques such as NMR and IR spectroscopy confirm the formation of intermediates and final products, ensuring quality.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of imidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain imidazole derivatives can induce apoptosis in cervical cancer and bladder cancer cell lines, demonstrating their potential as anticancer agents . The structure-activity relationship (SAR) of these compounds is crucial for understanding their efficacy and optimizing their therapeutic potential.
Table 1: Cytotoxicity of Imidazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SISO (Cervical) | 10.2 | Apoptosis induction |
| Compound B | RT-112 (Bladder) | 17.2 | Apoptosis induction |
Proteomics Research
Role as a Specialty Product
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride is utilized as a specialty product in proteomics research. Its unique chemical properties allow it to function as a reagent in various biochemical assays, aiding in the study of protein interactions and modifications .
Case Study: Protein Interaction Studies
In a study focused on protein interactions, the compound was employed to modify specific amino acids within target proteins, enhancing the understanding of protein folding and stability. This application underscores its importance in elucidating complex biological processes.
Synthesis and Structural Analysis
Synthetic Pathways
The synthesis of imidazole derivatives often involves multi-step reactions where starting materials are transformed into biologically active compounds. For example, the reaction of 2-chloro-4,5-dihydro-1H-imidazole with various amines leads to the formation of structurally diverse imidazole derivatives .
Table 2: Synthesis Overview of Imidazole Derivatives
| Reaction Step | Starting Material | Product Type |
|---|---|---|
| Nucleophilic substitution | 2-chloro-4,5-dihydro-1H-imidazole | Imidazole derivatives |
| Cyclization | Imine derivatives | Fused imidazo-triazole |
Future Directions in Research
The ongoing exploration of imidazole-based compounds suggests further potential applications in drug development, particularly for targeting specific pathways in cancer therapy and other diseases. Continued research into the structure-activity relationships will be essential for optimizing these compounds for clinical use.
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound may interact with biological receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic Acid
- Structure: This analog (Santa Cruz Biotechnology) substitutes the methylsulfanyl group with a phenyl ring at the third carbon of the propionic acid chain .
- Implications : The phenyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility in aqueous media compared to the methylsulfanyl substituent.
Histamine Dihydrochloride
- Structure : Contains an imidazole ring (unsaturated) and an ethylamine side chain, differing from the saturated imidazoline ring in the target compound .
- Physicochemical Impact : The unsaturated imidazole ring in histamine allows for resonance stabilization, whereas the saturated imidazoline in the target compound may exhibit greater conformational flexibility and basicity.
Functional Analogs
2,5-Diamino-2-(difluoromethyl)pentanoic Acid Hydrochloride Hydrate (DPH)
- Structure: Features a difluoromethyl group instead of methylsulfanyl, attached to a pentanoic acid backbone .
- Biological Activity : Demonstrated in vitro antibacterial properties, suggesting that halogenated substituents (e.g., difluoromethyl) may enhance antimicrobial efficacy compared to sulfur-containing groups like methylsulfanyl .
SZR72 (KYNA Analog)
- Structure: A kynurenic acid analog with a quinolinone core and dimethylaminoethylamine substituent .
- Functional Contrast : While SZR72 targets neuropharmacological pathways (e.g., NMDA receptor modulation), the target compound’s methylsulfanyl and imidazoline groups may orient it toward different biological targets, such as enzyme inhibition or metal chelation.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Substituent Effects on Bioactivity
Biological Activity
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological evaluations based on diverse scientific literature.
- Molecular Formula: C8H15N3O2S
- Molecular Weight: 189.29 g/mol
- CAS Number: 154519-94-5
This compound features an imidazole ring, which is known for its role in various biological systems, including enzyme catalysis and receptor binding.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with butyric acid and subsequent purification steps. The methods have been optimized to enhance yield and purity while minimizing by-products.
Antihypertensive Effects
Research has indicated that derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl) compounds exhibit significant antihypertensive properties. In a study evaluating various derivatives, compounds with high affinity for imidazoline binding sites (IBS) demonstrated notable reductions in mean arterial blood pressure (MAP) in spontaneously hypertensive rats. The most effective compounds were those that also interacted with alpha adrenergic receptors, particularly the alpha(2) subtype .
Antioxidant Activity
Studies have shown that the compound can reduce oxidative stress markers in cellular models. It was found to significantly lower intracellular reactive oxygen species (ROS) levels, suggesting a protective effect against oxidative damage. This property is crucial for potential therapeutic applications in diseases characterized by oxidative stress .
Antitumor Activity
Preliminary investigations into the antitumor potential of related compounds indicate that they may inhibit tumor cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents .
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride, and what analytical methods validate its purity?
- Methodological Answer : The compound can be synthesized via imidazole ring formation using precursors like substituted amines and sulfanyl-containing carboxylic acids. A common approach involves condensing 4-methylsulfanyl-butyric acid derivatives with 4,5-dihydro-1H-imidazol-2-amine under acidic conditions, followed by hydrochloride salt formation. Purity validation typically employs HPLC (≥95% purity threshold), TLC for intermediate checks, and NMR (¹H/¹³C) for structural confirmation. Melting point analysis and elemental composition (e.g., C8H16ClN3O2S, M = 253.75 g/mol) should align with theoretical values .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), and refinement uses SHELX programs (e.g., SHELXL for small-molecule refinement). Key parameters include space group assignment, R-factor optimization (<5%), and hydrogen bonding analysis. For imidazole derivatives, prioritize resolving disorder in the imidazolylamino moiety .
Q. What safety protocols are essential for handling this compound given its hazard classification?
- Methodological Answer : Classified as an irritant (Xi), researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods. Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste channels. Acute exposure protocols include skin/eye rinsing with water for 15 minutes and medical consultation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data for imidazole derivatives like this compound?
- Methodological Answer : Divergent bioactivity results (e.g., antimicrobial vs. inactive) may stem from assay conditions or receptor polymorphism. Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., bacterial enzymes). Cross-validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Compare results across species-specific receptors (e.g., murine vs. human) to identify methodological biases .
Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?
- Methodological Answer : Stability challenges arise from hydrolysis of the methylsulfanyl group. Test buffered solutions (pH 4–7.4) with antioxidants (e.g., ascorbic acid) and lyophilization for long-term storage. Monitor degradation via LC-MS over 24–72 hours. For in vivo studies, consider prodrug modifications (e.g., esterification) to enhance bioavailability .
Q. How do structural modifications (e.g., substituent variation) impact the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Replace the methylsulfanyl group with ethyl or aryl variants and assess inhibitory potency (IC50) against target enzymes (e.g., kinases). Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. Synchrotron-based crystallography can reveal conformational changes in enzyme active sites upon binding .
Q. What experimental designs mitigate false positives in high-throughput screening (HTS) for this compound’s bioactivity?
- Methodological Answer : Implement orthogonal assays (e.g., fluorescence polarization + SPR) to confirm hits. Include counter-screens against common off-targets (e.g., cytochrome P450 enzymes). Use cheminformatics tools (e.g., PAINS filters) to exclude promiscuous binders. Validate dose-response curves (≥3 replicates) with statistical rigor (p < 0.01) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Contradictions may arise from polymorphic forms or impurities. Characterize solubility (mg/mL) via shake-flask method in DMSO, water, and ethanol at 25°C. Use DSC/TGA to identify hydrates or solvates. Cross-reference with PubChem data (if available) and report lot-specific variations .
Q. Why do some studies report strong anticancer activity while others show negligible effects?
- Methodological Answer : Discrepancies likely stem from cell line specificity (e.g., HeLa vs. MCF-7) or assay endpoints (e.g., apoptosis vs. proliferation). Replicate studies under standardized conditions (e.g., RPMI-1640 media, 48h incubation). Combine with transcriptomics (RNA-seq) to identify biomarker-driven responses .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
